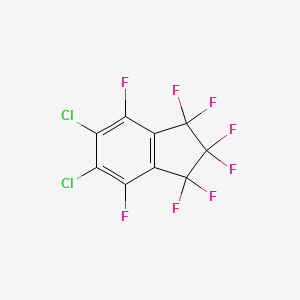
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor, followed by fluorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dehalogenated products.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in living organisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Mechanism of Action
The mechanism by which 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, influencing the compound’s activity. Pathways involved may include oxidative stress responses and halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: can be compared with other halogenated indene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where such properties are desired.
Properties
CAS No. |
88953-09-7 |
|---|---|
Molecular Formula |
C9Cl2F8 |
Molecular Weight |
330.99 g/mol |
IUPAC Name |
5,6-dichloro-1,1,2,2,3,3,4,7-octafluoroindene |
InChI |
InChI=1S/C9Cl2F8/c10-3-4(11)6(13)2-1(5(3)12)7(14,15)9(18,19)8(2,16)17 |
InChI Key |
MAIIKPVCKWLEAA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)Cl)Cl)F)C(C(C2(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















